N-(3-Fluorobenzyl)-3-methoxyaniline
Overview
Description
N-(3-Fluorobenzyl)-3-methoxyaniline is an organic compound that features a fluorobenzyl group attached to a methoxyaniline moiety
Preparation Methods
The synthesis of N-(3-Fluorobenzyl)-3-methoxyaniline typically involves the reaction of 3-fluorobenzyl chloride with 3-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
N-(3-Fluorobenzyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(3-Fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, while the methoxyaniline moiety can modulate the electronic properties and reactivity of the molecule. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
N-(3-Fluorobenzyl)-3-methoxyaniline can be compared with other similar compounds, such as:
N-(4-Fluorobenzyl)-3-methoxyaniline: This compound has a similar structure but with the fluorine atom in the para position, which can affect its reactivity and binding properties.
N-(3-Chlorobenzyl)-3-methoxyaniline: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
N-(3-Fluorobenzyl)-4-methoxyaniline: The position of the methoxy group can influence the compound’s electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which can be fine-tuned to achieve specific chemical and biological activities.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-3-6-13(9-14)16-10-11-4-2-5-12(15)8-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERNPQLJFDNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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